Patent

US05646188

Procedure details

To a solution of 20 g of a 1,3-indandione dioxime in 2 L of absolute ethanol was cautiously added 160 g of sodium in portions during 1 hr (at such a rate to maintain reflux). After disappearance of the sodium, 300 mL of water was slowly added and the solution concentrated in vacuo to remove most of the ethanol. The resulting solution was acidified with conc. hydrochloric acid to pH 1-2 followed by extraction with methylene chloride to recover unreacted started material. The aqueous layer was basified with 10% sodium hydroxide to pH 12 and extracted with methylene chloride which gave 11.7 grams of crude 1,3-diaminoindan upon solvent removal in vacuo. Purification of this material by flash column chromatography eluting with 95% ethanol/ammonium hydroxide (400:16) gave 8.75 g of the title compound as an approximately 60/40 mixture of cis to trans isomers.

Name

1,3-indandione dioxime

Quantity

20 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[N:12]O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=[N:10]O)[CH2:2]1.[Na].O>C(O)C>[NH2:10][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:1]([NH2:12])[CH2:2]1 |^1:13|

|

Inputs

Step One

|

Name

|

1,3-indandione dioxime

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(C2=CC=CC=C12)=NO)=NO

|

Step Two

|

Name

|

|

|

Quantity

|

160 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during 1 hr

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the ethanol

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover unreacted

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methylene chloride which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

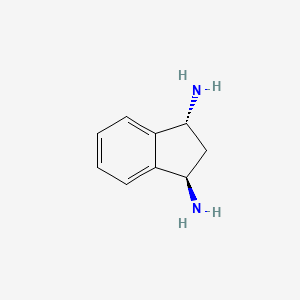

Smiles

|

NC1CC(C2=CC=CC=C12)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.7 g | |

| YIELD: CALCULATEDPERCENTYIELD | 69.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |